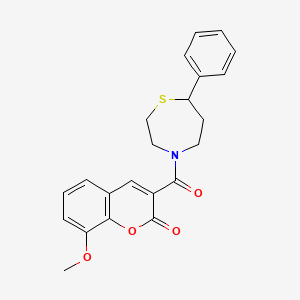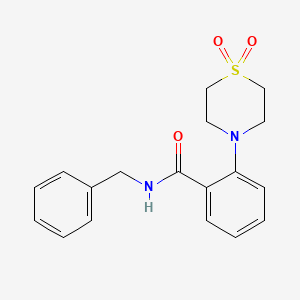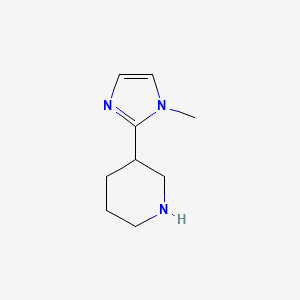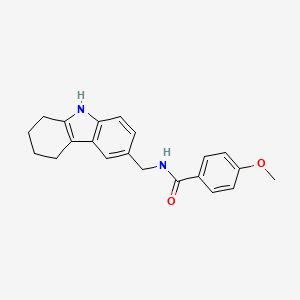![molecular formula C10H12N2O5 B2493850 Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate CAS No. 893764-49-3](/img/structure/B2493850.png)
Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is involved in various synthetic pathways and chemical reactions, highlighting its versatility in organic chemistry. It serves as a key intermediate in the construction of highly substituted nitroaromatic systems. For instance, its role is evident in the synthesis of 4-nitro-3-oxobutyrate, showcasing its stability and utility in cyclocondensations, leading to the production of 4,6-dimethyl-3-nitrosalicylate. The compound demonstrates adaptability by participating in different reaction schemes, such as the halogen-substitution method, offering access to various derivatives including crystalline enol ethers and enol acetates (Duthaler, 1983).
Multicomponent Synthesis
The compound is also a part of multicomponent synthesis processes. It is utilized in the creation of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines. The synthesis involves a sequence of reactions starting from 2-nitroacetophenone and leading to the formation of unsymmetrical 1,4-dihydropyridines and their subsequent oxidation to 2,4-dimethyl-5-nitropyridines. This multicomponent approach signifies the compound's significance in synthesizing complex and previously unattainable nitropyridine derivatives (Turgunalieva et al., 2023).
Properties
IUPAC Name |
methyl 2-(4,6-dimethyl-3-nitropyridin-2-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-6-4-7(2)11-10(9(6)12(14)15)17-5-8(13)16-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYAVHOLHKFFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])OCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2493771.png)

![1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2493773.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)
![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL](/img/structure/B2493781.png)

![4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2493786.png)
![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)
![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493789.png)
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)
